3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-11-4-2-1-3-9(11)8-21-14-17-12-6-5-10(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGZXMIIBBWABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with appropriate heterocyclic intermediates. The reaction is often carried out in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like pyridine . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .
Scientific Research Applications
3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as xanthine oxidase and aldose reductase, which are involved in various metabolic processes . The compound’s ability to modulate these enzymes’ activity contributes to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Benzo vs. Thieno/Pyrido Ring Systems
- Thienothiadiazine dioxides (e.g., 6-chloro-4-allyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide, 26): Feature a thiophene-fused ring instead of benzene, altering electronic properties. Exhibit potent AMPA receptor (AMPAR) modulation due to smaller ring size and substituents like allyl or cyclopropyl at position 4 . Key difference: Reduced aromaticity compared to benzo derivatives, impacting lipophilicity and binding affinity .
- Demonstrated moderate anticancer activity but poor tuberculostatic effects . Key difference: Pyridine/quinoline rings introduce basicity, influencing solubility and cellular uptake .
Substituent Effects
- 3-Heteroaryl groups (e.g., pyridin-2-yl in compound 6): Improve anticancer activity but reduce metabolic stability due to susceptibility to oxidation .
Position 7 modifications :
- 7-Fluoro substituent : Increases electronegativity and metabolic stability compared to 7-chloro or 7-hydroxy analogues (e.g., 3-bromo-7-fluoro-5-hydroxy derivative, HR343061 ) .
- 7-Chloro substituents (e.g., diazoxide analogues): Associated with diuretic and antihypertensive effects but shorter half-lives due to dehalogenation .
Pharmacokinetic Considerations
- Metabolic stability : The 7-fluoro group in the target compound reduces oxidative metabolism compared to 7-hydroxy or 7-chloro derivatives (e.g., metabolite of AMPA receptor PAM ) .
- Stereochemical stability : Saturated 3,4-dihydro derivatives (e.g., 28 ) exhibit enhanced stability over unsaturated variants, though this may reduce receptor affinity .
Biological Activity
3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS Number: 899977-04-9) is a heterocyclic compound belonging to the class of 1,2,4-benzothiadiazine 1,1-dioxides. This compound has gained attention due to its diverse biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects. This article reviews the available literature on the biological activity of this compound, emphasizing its therapeutic potential and underlying mechanisms.
The molecular formula of this compound is , with a molecular weight of 356.8 g/mol. The structure includes a thioether linkage and a fluorine atom, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899977-04-9 |
| Molecular Formula | C₁₄H₁₀ClFN₂O₂S₂ |
| Molecular Weight | 356.8 g/mol |
Antimicrobial Activity
Research has demonstrated that compounds within the benzothiadiazine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various analogs suggest potent activity against common pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Table: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.2 | Induction of apoptosis |
| MCF-7 | 3.8 | Inhibition of cell proliferation |
Neuroprotective Effects
Recent studies have indicated that this compound may act as a positive allosteric modulator at the AMPA receptor, which is crucial for synaptic transmission and plasticity in the brain. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the benzothiadiazine scaffold. These studies highlighted the importance of substituent variations on biological activity. For example, introducing electron-withdrawing groups significantly enhanced cytotoxicity against specific cancer cell lines.
Case Study Summary:
- Objective: To evaluate the effects of substituents on the biological activity.
- Method: Synthesis of multiple derivatives followed by biological testing.
- Findings: Substituents like chlorine and fluorine increased activity against cancer cells.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions. A plausible route includes:
- Step 1: Formation of the thiadiazine core via cyclization of a substituted benzene precursor with sulfur-containing reagents under controlled conditions (e.g., reflux with phosphorus oxychloride as a catalyst) .
- Step 2: Introduction of the 2-chlorobenzylthio group via nucleophilic substitution or thiol-ene coupling.
- Step 3: Purification using column chromatography or recrystallization from solvents like ethanol/dichloromethane mixtures to achieve >95% purity .
Key reagents include phosphorus oxychloride for cyclization and sodium bicarbonate for neutralization post-synthesis. Reaction progress should be monitored via TLC or HPLC .
Basic: What safety protocols are advised for handling this compound given limited toxicological data?
Methodological Answer:
Due to insufficient toxicological studies on structurally related thiadiazines, adopt the following precautions:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .
- Waste Disposal: Treat waste with sodium bicarbonate to neutralize acidic residues before disposal .
- Emergency Measures: In case of skin contact, wash with soap and water for 15 minutes; for eye exposure, rinse with saline solution .
Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data across similar compounds?
Methodological Answer:
To address inconsistencies:
- Comparative Assays: Test the compound alongside analogs (e.g., 3-benzylthio or 7-chloro derivatives) under identical conditions (e.g., MTT assays on renal carcinoma cell lines) to isolate structural contributors to activity .
- Dose-Response Analysis: Use logarithmic concentration ranges (1 nM–100 µM) to identify non-linear effects or threshold concentrations .
- Mechanistic Studies: Employ molecular docking to compare binding affinities with target proteins (e.g., kinase enzymes) and validate via Western blotting for phosphorylation inhibition .
Advanced: What experimental framework is recommended for assessing environmental persistence and ecotoxicity?
Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies:
- Phase 1 (Lab-Scale): Measure hydrolysis half-life in aqueous buffers (pH 4–9) at 25°C and 50°C. Use LC-MS to track degradation products .
- Phase 2 (Microcosm): Evaluate soil mobility via column leaching tests and bioaccumulation potential in Daphnia magna using OECD Test Guideline 305 .
- Phase 3 (Field Simulation): Model partitioning coefficients (log Kow) using EPI Suite software to predict environmental distribution .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR: Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., fluorine at C7, chlorobenzyl group at C3). Compare chemical shifts with computed spectra from PubChem data .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]<sup>+</sup> ~397.8 g/mol) and isotopic patterns for chlorine/fluorine .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding motifs (if single crystals are obtainable) .
Advanced: How can synthesis yield and purity be systematically optimized?
Methodological Answer:
- DoE (Design of Experiments): Apply response surface methodology to vary reaction parameters (temperature, solvent polarity, catalyst loading).
- In-line Analytics: Use FTIR probes to monitor intermediate formation in real-time .
- Purification: Compare recrystallization solvents (e.g., ethanol vs. acetonitrile) using Hansen solubility parameters to maximize recovery .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Methodological Answer:
- Cell Lines: Test against A549 (non-small cell lung cancer) and HEK293 (renal) cells, with IC50 determination via ATP-based luminescence assays .
- Microbial Strains: Assess antibacterial activity against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution per CLSI guidelines .
Advanced: How to conduct a comparative analysis of substituent effects on bioactivity?
Methodological Answer:
- SAR Study: Synthesize derivatives with variations at the 2-chlorobenzyl and 7-fluoro positions.
- QSAR Modeling: Use MOE or Schrödinger Suite to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
- Cluster Analysis: Group compounds by activity profiles (e.g., PCA of IC50 values across 10 cell lines) .
Basic: What are the solubility and stability profiles under laboratory conditions?
Methodological Answer:
- Solubility: Determine in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and water (<0.1 mg/mL) via gravimetric analysis .
- Stability: Store at -20°C under argon; monitor degradation via HPLC over 30 days (acceptance criterion: <5% impurity) .
Advanced: How to integrate computational chemistry for mechanistic insights?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
